(1S)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL
Description
(1S)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL is a chiral amino alcohol featuring a trifluorinated phenyl group at the 3,4,5-positions. The trifluorophenyl moiety enhances metabolic stability and lipophilicity, while the amino alcohol backbone provides hydrogen-bonding capabilities critical for biological interactions .
Properties
Molecular Formula |
C9H10F3NO |
|---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
(1S)-1-amino-1-(3,4,5-trifluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10F3NO/c1-4(14)9(13)5-2-6(10)8(12)7(11)3-5/h2-4,9,14H,13H2,1H3/t4?,9-/m1/s1 |
InChI Key |
HXIWQMARLKRTPY-KISVTORNSA-N |
Isomeric SMILES |
CC([C@H](C1=CC(=C(C(=C1)F)F)F)N)O |
Canonical SMILES |
CC(C(C1=CC(=C(C(=C1)F)F)F)N)O |
Origin of Product |
United States |
Biological Activity
(1S)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL, a chiral compound with the molecular formula C9H10F3NO and a molecular weight of approximately 205.18 g/mol, is notable for its unique trifluorophenyl group and amino alcohol structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating enzyme activities and receptor signaling pathways.
Chemical Structure and Properties
The structural characteristics of this compound contribute significantly to its biological activity. The trifluorophenyl moiety enhances lipophilicity and binding affinity to various biological targets, making it an attractive candidate for drug development.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C9H10F3NO |
| Molecular Weight | 205.18 g/mol |
| CAS Number | 1212915-25-7 |
The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The trifluorophenyl group enhances the compound's binding affinity, allowing it to modulate various biochemical pathways. This modulation can lead to significant therapeutic effects in various disease states.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antiproliferative Effects
Studies have shown that compounds similar to this compound possess antiproliferative activity against cancer cell lines. For instance, fluorinated derivatives have been evaluated for their effects on breast, colon, and lung cancer cell lines. The presence of fluorine atoms is believed to enhance metabolic stability and biological activity.
Enzyme Interaction
The compound's ability to interact with specific enzymes suggests potential applications in enzyme inhibition or modulation. For example, compounds with similar structures have been shown to affect dihydrofolate reductase activity indirectly through alternative mechanisms rather than direct inhibition.
Case Studies
Several studies have explored the biological activity of fluorinated compounds similar to this compound:
- Antiproliferative Activity Study : A study evaluated the antiproliferative effects of synthesized fluorinated triazines against various cancer cell lines. The results indicated that specific substitutions on the phenyl ring significantly impacted biological activity .
- Mechanistic Studies : Research involving microtubule-stabilizing agents demonstrated that specific structural modifications could lead to differential cellular responses in neurodegenerative conditions . These findings highlight the importance of structural diversity in enhancing biological efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs differ in phenyl substituents, stereochemistry, or backbone modifications. Below is a comparative analysis based on available
Table 1: Structural and Molecular Comparison
Key Differences in Physicochemical Properties
- Electron Effects : The 3,4,5-trifluorophenyl group in the target compound provides uniform electron-withdrawing effects across the aromatic ring, enhancing its dipole moment compared to asymmetrically substituted analogs like 2,3,5-trifluorophenyl .
- Lipophilicity : The trifluoromethylthio group in CAS 1270385-18-6 increases logP (lipophilicity) significantly (predicted logP = 2.1) compared to the target compound (estimated logP = 1.4), affecting membrane permeability .
- Stereochemical Impact : The (1S,2R) configuration in CAS 1019534-32-7 and 1270385-18-6 improves enantioselectivity in catalytic applications, whereas the (1S) configuration of the target compound may favor specific receptor binding .
Preparation Methods
Key Reaction Steps:
- Imine Formation: Condensation of 3,4,5-trifluorobenzaldehyde with a chiral amine to form an imine intermediate.
- Reductive Amination: Selective reduction of the imine to the chiral amino alcohol using reducing agents such as sodium triacetoxyborohydride or catalytic hydrogenation under chiral conditions.
- Purification: Isolation and purification of the product by chromatographic methods to achieve high enantiomeric purity.
Biocatalytic Resolution Methods
An alternative and increasingly favored approach involves the use of lipase-catalyzed resolution of racemic mixtures. This enzymatic method offers high enantioselectivity and mild reaction conditions, which are advantageous for scale-up and industrial applications.
Process Overview:
- Starting Material: Racemic 1-(3,4,5-trifluorophenyl)propan-2-ol.
- Esterification or Alcoholysis: Lipase enzymes catalyze selective esterification or hydrolysis of one enantiomer in organic solvents.
- Separation: The unreacted enantiomer and the esterified form of the other enantiomer are separated by chromatographic techniques.
- Hydrolysis: The ester is hydrolyzed back to the free alcohol, yielding both enantiomers in high optical purity.
Lipases from microorganisms such as Candida antarctica, Mucor miehei, and Pseudomonas cepacia are commonly employed for this process. This method achieves yields over 90% with enantiomeric excess greater than 98%.
Industrial Scale Synthesis Considerations
Industrial preparation of this compound focuses on optimizing reaction parameters to maximize yield, purity, and scalability. Key factors include:
- Choice of Solvent: Propan-2-ol is often used as a solvent for its compatibility with both chemical and enzymatic steps.
- Temperature Control: Moderate heating (e.g., 60 °C) during reaction steps improves conversion rates without compromising stereochemical integrity.
- Catalyst and Reagent Selection: Use of efficient reducing agents or biocatalysts to ensure selectivity.
- Purification Techniques: Filtration, crystallization, and chromatographic purification to achieve >98% purity as confirmed by HPLC analysis.
An example patent process reports a 94% yield of the desired product with HPLC purity exceeding 98% after drying and purification.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Yield (%) | Enantiomeric Excess (ee) | Advantages | Limitations |
|---|---|---|---|---|---|
| Reductive Amination | 3,4,5-Trifluorobenzaldehyde, chiral amine, sodium triacetoxyborohydride | 80-90 | >95% | Direct stereoselective synthesis | Requires chiral amines, multiple steps |
| Lipase-Catalyzed Resolution | Racemic alcohol, lipase (e.g., Candida antarctica), vinyl acetate, hexane | 90-95 | >98% | High selectivity, mild conditions | Requires racemic starting material, enzyme cost |
| Chemical Reduction + Purification | Ketone intermediate, chemical reducing agents, chromatographic purification | 85-90 | >90% | Well-established, scalable | Potential for lower stereoselectivity |
Detailed Research Findings
Stereoselective Reductive Amination: Studies demonstrate that using sodium triacetoxyborohydride in the presence of chiral amines yields the desired (1S) amino alcohol with high stereoselectivity. Reaction conditions such as solvent choice (e.g., methanol or propan-2-ol) and temperature are optimized to enhance yield and purity.
Biocatalytic Resolution: Research highlights the use of lipase enzymes in organic solvents to selectively esterify one enantiomer of racemic 1-(3-trifluorophenyl)propan-2-ol. This method provides a practical route to both enantiomers with excellent enantiomeric excess and yield, suitable for pharmaceutical intermediates.
Patent Literature: Patents disclose processes involving the reaction of protected amino acid derivatives with trifluorophenyl-containing intermediates under controlled temperature and solvent conditions, achieving high purity and yield. The use of triethylamine and specific morpholinium salts as catalysts or additives is noted to improve reaction efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
